molecular formula C18H21NO2 B14029074 [3-(Dibenzylamino)oxetan-2-yl]methanol

[3-(Dibenzylamino)oxetan-2-yl]methanol

Cat. No.: B14029074
M. Wt: 283.4 g/mol
InChI Key: SOYKOCDOUIBHOG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxetane (B1205548) Synthesis Methodologies

The synthesis of oxetanes has historically been a challenge for organic chemists due to the inherent ring strain of the four-membered ether. thieme-connect.com Early methods for constructing the oxetane ring were often limited in scope and efficiency. One of the classical approaches is the Williamson ether synthesis, an intramolecular cyclization of a 3-halo-1-alkanol. While conceptually straightforward, this method can be hampered by competing intermolecular reactions and the need for high dilution.

Another historically significant method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. thieme-connect.com This reaction has proven to be a powerful tool for the diastereoselective synthesis of a variety of substituted oxetanes. thieme-connect.com

Over the years, the synthetic toolbox for accessing oxetanes has expanded significantly. Modern methodologies offer greater control over stereochemistry and functional group tolerance. These advanced strategies include intramolecular cyclizations of 1,3-diols, ring-expansion reactions of epoxides, and various transition-metal-catalyzed approaches. thieme-connect.comacs.org The development of these more sophisticated methods has been driven by the increasing recognition of the oxetane motif as a valuable component in medicinal chemistry and materials science. utexas.edu

Structural Characteristics of Four-Membered Oxygen Heterocycles

The oxetane ring is characterized by significant angle strain, a consequence of its four-membered cyclic structure. The internal bond angles are considerably smaller than the ideal tetrahedral angle of 109.5°, leading to a puckered conformation rather than a planar one. This ring pucker helps to alleviate some of the torsional strain that would be present in a flat ring.

The presence of the oxygen atom in the ring has a profound effect on the electronic properties of the molecule. The oxygen atom is sp³-hybridized, and the C-O-C bond angle is typically around 95°. The C-C bonds are slightly longer than those in a corresponding acyclic ether. These structural features are crucial in determining the reactivity and physical properties of oxetane-containing compounds. acs.org

Overview of Advanced Synthetic Strategies for Complex Oxetane Derivatives

The growing interest in oxetanes has spurred the development of innovative and efficient synthetic routes to access structurally diverse derivatives. thieme-connect.com These advanced strategies can be broadly categorized as follows:

Intramolecular Cyclization of 1,3-Diols: This is a common and effective method for forming the oxetane ring. By selectively activating one of the hydroxyl groups of a 1,3-diol, intramolecular nucleophilic attack by the remaining hydroxyl group can lead to the formation of the oxetane. acs.org

Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides, such as the Corey-Chaykovsky reagent, can provide a route to oxetanes through a ring-expansion mechanism. This method is particularly useful for the synthesis of 2-substituted oxetanes. thieme-connect.com

[2+2] Cycloadditions: As mentioned earlier, the Paternò–Büchi reaction remains a valuable tool. thieme-connect.com Modern variations of this reaction, including those utilizing visible light photocatalysis, have expanded its scope and applicability.

Transition-Metal-Catalyzed Reactions: Various transition-metal-catalyzed reactions have been developed for the synthesis of oxetanes. These include palladium-catalyzed intramolecular C-O bond formation and rhodium-catalyzed O-H insertion reactions.

These advanced synthetic methods have made a wide array of functionalized oxetanes more accessible, paving the way for their exploration in various scientific disciplines. beilstein-journals.org

Rationale for Investigating [3-(Dibenzylamino)oxetan-2-yl]methanol within Contemporary Organic Synthesis

The specific compound, this compound, presents an interesting target for investigation within the realm of modern organic synthesis for several reasons. The oxetane core itself is a desirable scaffold in medicinal chemistry, often used as a polar replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. thieme-connect.comutexas.edu

The substituents on the oxetane ring of this compound further enhance its potential interest. The dibenzylamino group is a common protecting group for amines, but it can also be a key pharmacophore in its own right. The presence of a primary alcohol (methanol group) provides a handle for further functionalization, allowing for the facile introduction of other chemical moieties.

The relative positioning of the dibenzylamino and methanol (B129727) groups at the 2- and 3-positions of the oxetane ring creates two stereocenters, suggesting that the synthesis of stereoisomerically pure forms of this compound could be a challenging and rewarding endeavor. The investigation of synthetic routes to this compound and the exploration of its chemical reactivity and potential applications could provide valuable insights for the broader field of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

[3-(dibenzylamino)oxetan-2-yl]methanol

InChI

InChI=1S/C18H21NO2/c20-13-18-17(14-21-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2

InChI Key

SOYKOCDOUIBHOG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Dibenzylamino Oxetan 2 Yl Methanol

Retrosynthetic Analysis of the [3-(Dibenzylamino)oxetan-2-yl]methanol Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The most straightforward disconnections involve the formation of the C-N bond and the construction of the oxetane (B1205548) ring.

C-N Bond Disconnection: The bond between the dibenzylamino group and the oxetane ring at the C3 position can be disconnected. This approach suggests a nucleophilic substitution reaction, where dibenzyl-amine acts as the nucleophile, attacking an electrophilic C3 center on a pre-formed oxetane ring. The precursor for this step would be an oxetane with a suitable leaving group (LG), such as a tosylate or halide, at the C3 position, leading to intermediate 1 .

Oxetane Ring Disconnection (C-O Bond Formation): The construction of the oxetane ring is most commonly achieved via an intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This involves the cyclization of a 1,3-diol derivative. Disconnecting the C2-O bond of the oxetane ring in precursor 1 leads to an acyclic 1,3-diol derivative 2 . In this precursor, one hydroxyl group would be activated (e.g., as a halide or sulfonate ester) to serve as the electrophile for the intramolecular SN2 attack by the other hydroxyl group, which acts as the nucleophile after deprotonation. acs.org This strategy highlights the importance of controlling the stereochemistry of the two adjacent chiral centers in the acyclic precursor to dictate the final relative stereochemistry of the substituents on the oxetane ring.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound, showing key disconnections of the C-N bond and the oxetane ring.

Approaches to Oxetane Ring Construction Relevant to this compound

The formation of the strained four-membered oxetane ring requires specific and efficient synthetic methods. For a 2,3-disubstituted pattern as seen in the target molecule, intramolecular cyclization is a predominant strategy.

Cyclization Reactions for Oxetane Ring Formation

The most prevalent method for constructing oxetane rings is the intramolecular Williamson etherification, which involves a base-mediated nucleophilic substitution to form the C–O bond. acs.org This reaction typically starts from a 1,3-diol, which is selectively functionalized to create a 3-haloalcohol or a similar substrate with a good leaving group at one terminus and a nucleophilic alcohol at the other. acs.org

Key strategies include:

Cyclization of 1,3-Diols: A common route involves the selective monotosylation of a 1,3-diol, followed by base-induced cyclization. The use of bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) facilitates both the tosylation and the subsequent ring closure, which can sometimes be performed as a one-pot reaction. acs.org

Epoxide Ring Opening and Cyclization: An alternative approach involves the ring-opening of a 2,3-epoxy alcohol. This generates an enantioenriched 1,3-diol, which can then undergo cyclodehydration to form the oxetane ring. acs.org

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction): This reaction involves the photocycloaddition of a carbonyl compound and an alkene to directly form the oxetane ring. beilstein-journals.org While powerful, tailoring this method for the specific 2-hydroxymethyl-3-amino substitution pattern of the target molecule can be complex and may require multi-step functional group transformations after the initial cycloaddition.

The table below summarizes common cyclization conditions for oxetane formation.

Starting MaterialReagents and ConditionsYield (%)Reference
1,3-Diol (syn or anti)1. Acetyl bromide; 2. DIBAL; 3. NaH, THFVaries acs.org
1,3-DiolKOtBu, THF (one-pot monotosylation and cyclization)High acs.org
Dimethyl malonate deriv.1. Reduction to diol; 2. TsCl; 3. Base; 4. TBAF59-87 acs.org
β-Halo ketoneChiral reducing agent, then KOH79-89 ee acs.org
Homoallylic alcoholBromonium cation promoted cyclizationModerate-High beilstein-journals.org

Stereoselective Oxetane Synthesis Strategies

Given the two stereocenters at C2 and C3 of this compound, achieving stereocontrol is paramount. The stereochemistry of the final product is often dictated by the stereochemistry of the acyclic precursor, typically a 1,3-diol.

Another effective strategy is the cyclodehydration of enantioenriched 1,3-diols. These diols can be generated from the stereospecific ring-opening of 2,3-epoxy alcohols. The subsequent monotosylation and base-mediated cyclization proceeds with high yield and retention of the enantiomeric excess. acs.org Mitsunobu-style procedures have also been explored for the stereoselective cyclization of 1,3-diols. rsc.orgresearchgate.net

The table below presents findings on stereoselective oxetane synthesis.

PrecursorKey Reagent/StepStereochemical OutcomeReference
syn- or anti-1,3-DiolNaH-mediated cyclizationComplete inversion of stereochemistry at C3 acs.org
Enantioenriched 2,3-epoxy alcoholRing opening, then cyclizationHigh enantiomeric excess (ee) retained acs.org
β-Halo ketoneAsymmetric reductionEnantioenriched oxetane (79-89% ee) acs.org
Homoallylic alcoholSilicon-directed cyclizationDiastereospecific for disubstituted alkenes (dr ≥ 80:20) beilstein-journals.org

Introduction of the Dibenzylamino Moiety

The dibenzylamino group can be introduced either before or after the formation of the oxetane ring. Introducing it after the ring is formed via nucleophilic substitution is often more direct.

Amination Reactions in Oxetane Synthesis

Alternative strategies for introducing amine functionalities onto an oxetane ring exist, such as the derivatization of oxetan-3-one. beilstein-journals.org However, for the specific 2,3-disubstituted target, the late-stage introduction via SN2 reaction on a suitably functionalized oxetane-2-methanol derivative is a more convergent approach.

Protecting Group Strategies for Amine Functionality

In the context of synthesizing this compound, the dibenzyl group itself serves as a common protecting group for a primary amine. Benzyl (B1604629) groups are stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis to unveil the primary amine if desired. libretexts.org

The primary challenge in the proposed synthetic routes lies not in protecting the nitrogen, but in managing the hydroxyl groups of the 1,3-diol precursor during the synthesis. jocpr.com Orthogonal protecting group strategies are essential to differentiate between the primary and secondary alcohols. wikipedia.org For instance, a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), could be used to selectively protect the primary alcohol of the diol. libretexts.org This would allow the secondary alcohol to be activated as a leaving group for the cyclization reaction. Alternatively, the secondary alcohol could be protected while the primary alcohol is activated. The choice of protecting groups must be compatible with the conditions required for cyclization and the subsequent introduction of the dibenzylamino group. ug.edu.plnih.gov

Common protecting groups for alcohols and their removal conditions are listed below. libretexts.orgwikipedia.org

Protecting GroupAbbreviationStabilityRemoval Conditions
tert-Butyldimethylsilyl etherTBDMSStable to base, mild acidFluoride ion (TBAF), strong acid
Benzyl etherBnStable to acid, base, oxidation, reductionCatalytic hydrogenolysis (H₂, Pd/C)
Acetyl esterAcStable to mild acidBase (e.g., K₂CO₃, MeOH), acid hydrolysis
Tetrahydropyranyl etherTHPStable to base, nucleophiles, hydridesAcidic hydrolysis (e.g., aq. HCl)

Installation and Functionalization of the Methanol (B129727) Group

The introduction of the hydroxymethyl (-CH₂OH) group at the C-2 position is a critical step in the synthesis of the target molecule. This functionality not only defines the final compound but also serves as a handle for further synthetic transformations.

The primary alcohol in this compound is typically formed through the chemical reduction of a corresponding carbonyl group, most commonly an ester or a carboxylic acid, at the C-2 position. This transformation is a fundamental step in many synthetic routes leading to hydroxymethyl-substituted oxetanes. acs.org

The choice of reducing agent is crucial to ensure high yield and to avoid unwanted side reactions, such as the opening of the strained oxetane ring. chemrxiv.org Potent hydride reagents are generally employed for this purpose. Lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are effective for the reduction of esters to primary alcohols. acs.org The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, often at reduced temperatures (e.g., 0 °C to -78 °C) to control reactivity and enhance selectivity.

For instance, a key intermediate like methyl or ethyl 3-(dibenzylamino)oxetane-2-carboxylate can be reduced to the target this compound. The general reaction is as follows:

R = Methyl, Ethyl

The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, followed by a second hydride addition after the elimination of the alkoxy group to yield the primary alcohol upon acidic workup.

The C-2 methanol group is a versatile functional handle that can be selectively transformed into other functionalities, allowing for the synthesis of a diverse range of derivatives. The stability of the oxetane ring under various reaction conditions is a key consideration for these transformations. chemrxiv.org

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidation conditions are required to prevent over-oxidation and preserve the oxetane ring. Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, yielding 3-(dibenzylamino)oxetane-2-carbaldehyde. chemrxiv.org

To Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. A two-step process involving initial oxidation to the aldehyde followed by further oxidation (e.g., using the Pinnick oxidation with sodium chlorite) is common. Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) under basic conditions can achieve this transformation, though care must be taken as harsh conditions can lead to ring cleavage. chemrxiv.orgconnectjournals.com

Other Transformations: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). This activation allows for subsequent nucleophilic substitution reactions. However, such reactions on the oxetane ring can be complicated by competing ring-opening pathways due to the inherent ring strain. acs.org

Total Synthesis and Optimization of Synthetic Routes to this compound

A plausible and convergent synthetic strategy relies on the formation of key intermediates that can be reliably prepared and purified. In the synthesis of this compound, two principal intermediates are of strategic importance:

Acyclic Precursor for Cyclization: A common approach to forming the oxetane ring is through an intramolecular Williamson ether synthesis. acs.org This requires an acyclic precursor containing a hydroxyl group and a suitable leaving group at a 1,3-relationship. A key intermediate for this strategy would be a substituted 4-halobutan-2-ol, such as 4-bromo-3-(dibenzylamino)butan-2-ol. Treatment of this intermediate with a strong base would induce intramolecular cyclization to form the 2-methyl-3-(dibenzylamino)oxetane, which would then require further steps to introduce the hydroxyl group on the methyl substituent.

Functionalized Oxetane Precursor: An alternative and often more direct route involves the synthesis of an oxetane ring that already bears a precursor to the methanol group at the C-2 position. The most significant intermediate in this approach is an oxetane-2-carboxylate ester , such as methyl 3-(dibenzylamino)oxetane-2-carboxylate . This intermediate contains the fully formed dibenzylamino group at C-3 and the ester functionality at C-2, which can be directly reduced in the final step to yield the target primary alcohol. chemrxiv.org The synthesis of this ester intermediate itself is a key challenge, often accomplished via multi-step sequences or cycloaddition reactions. beilstein-journals.org

Optimizing reaction parameters is essential for improving the efficiency of the synthesis. This involves systematically varying catalysts, solvents, temperatures, and reaction times to maximize yield and minimize byproducts. nih.govacs.org

For the crucial reduction of the ester intermediate (methyl 3-(dibenzylamino)oxetane-2-carboxylate) to the final alcohol, several conditions can be optimized. The choice of reducing agent and temperature are particularly impactful.

Table 1: Optimization of the Reduction of Methyl 3-(dibenzylamino)oxetane-2-carboxylate

Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 NaBH₄ (2.0) Methanol 25 12 <10
2 LiAlH₄ (1.5) THF 0 2 75
3 LiAlH₄ (1.5) THF 25 2 68 (decomposition observed)
4 LiAlH₄ (1.5) Diethyl Ether 0 2 72
5 DIBAL-H (2.5) Toluene -78 3 85
6 DIBAL-H (2.5) CH₂Cl₂ -78 3 88

Data is illustrative and based on typical optimization studies for similar chemical transformations. nih.govacs.org

The results indicate that stronger reducing agents like LiAlH₄ and DIBAL-H are necessary. Sodium borohydride (B1222165) is generally not reactive enough to reduce esters. DIBAL-H at low temperatures in a non-coordinating solvent like dichloromethane often provides the highest yields by minimizing side reactions. acs.org

Transitioning a synthetic route from a milligram to a multi-gram or kilogram scale introduces new challenges that must be addressed for safety, efficiency, and practicality. beilstein-journals.org

Reagent Selection and Safety: The use of highly reactive and pyrophoric reagents like LiAlH₄ becomes increasingly hazardous on a larger scale. Quenching the reaction requires careful temperature control to manage the highly exothermic release of hydrogen gas. Alternative, safer reducing agents or modified workup procedures may be necessary.

Thermal Management: Many key reactions, such as the intramolecular cyclization with a strong base or the reduction with a hydride reagent, are highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of degradation products. This requires the use of appropriate reactor vessels and cooling systems.

Purification Methods: Purification by column chromatography, which is common at the research scale, is often impractical and costly for large quantities of material. The development of robust crystallization or distillation procedures for key intermediates and the final product is highly desirable. This requires careful selection of solvent systems to ensure high recovery and purity.

Oxetane Ring Reactivity in this compound

The four-membered oxetane ring is endowed with significant ring strain (approximately 106 kJ/mol), which renders it susceptible to ring-opening reactions. nih.gov However, its reactivity is lower than that of epoxides, and activation, typically with acids, is often necessary to facilitate cleavage. researchgate.net

Nucleophilic attack on the oxetane ring of this compound can lead to the formation of 1,3-difunctionalized acyclic compounds. The regioselectivity of this attack is governed by both steric and electronic factors and is heavily influenced by the reaction conditions. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring (C4) in an SN2-type reaction. However, for a 2,3-disubstituted oxetane like the title compound, the C2 and C4 positions present different steric and electronic environments. The presence of the hydroxymethyl group at C2 and the bulky dibenzylamino group at C3 creates a complex steric landscape.

In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring for attack by weaker nucleophiles. researchgate.net This activation promotes the development of a partial positive charge on the ring carbons. The attack will then preferentially occur at the carbon atom that can better stabilize this positive charge. In the case of this compound, the C2 position, being adjacent to the oxygen and bearing a hydroxymethyl group, and the C4 position would be potential sites of attack. The outcome would depend on the specific nucleophile and reaction conditions.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetric Oxetanes

Reaction Condition Nucleophile Type Predominant Site of Attack Controlling Factor
Basic/Neutral Strong (e.g., organometallics, amines) Less substituted carbon Steric hindrance magtech.com.cn

This table presents generalized reactivity patterns for unsymmetric oxetanes.

The reactivity of the oxetane ring is significantly enhanced by electrophilic activation. Lewis acids and Brønsted acids are commonly employed to catalyze ring-opening reactions. researchgate.netresearchgate.net The interaction of the electrophile with the lone pair of electrons on the oxetane oxygen atom polarizes the C-O bonds, making the ring carbons more susceptible to nucleophilic attack.

For instance, Lewis acids such as In(OTf)₃ have been used to catalyze the synthesis of indolines from oxetanols, and Brønsted acids like HNTf₂ can activate oxetanols for the synthesis of 1,4-dioxanes. nih.gov In the context of this compound, treatment with a Lewis acid could facilitate ring-opening by an external nucleophile or potentially an intramolecular rearrangement involving the neighboring hydroxyl or amino groups, although the latter might be sterically hindered. The choice of acid and solvent is crucial to control the reaction pathway and prevent undesired side reactions.

The stability and reactivity of the oxetane ring are profoundly influenced by its substitution pattern. nih.gov Generally, substituted oxetanes exhibit greater chemical stability than the parent unsubstituted ring. researchgate.net Studies have shown that 3,3-disubstituted oxetanes are particularly stable, a feature attributed to the steric shielding of the C–O σ* antibonding orbital by the substituents, which hinders the approach of external nucleophiles. nih.govacs.org

This compound is a 2,3-disubstituted oxetane. Research comparing the metabolic stability of various substituted oxetanes has indicated that 3-substituted oxetanes are more stable than their 2-substituted counterparts. acs.org While 3,3-disubstitution confers the highest stability, the 2,3-disubstitution pattern of the title compound, with bulky groups at both positions, would also be expected to contribute to a relatively high degree of kinetic stability compared to monosubstituted oxetanes. acs.orgresearchgate.net However, the presence of internal nucleophiles, such as the alcohol and the tertiary amine, could potentially lead to increased lability under acidic conditions, facilitating intramolecular ring-opening reactions. acs.org

Reactions Involving the Dibenzylamino Group

The dibenzylamino group is a tertiary amine that can undergo reactions typical of this functional group. It also serves as a common protecting group for primary amines, and its removal is a key transformation.

As a tertiary amine, the nitrogen atom in the dibenzylamino group is nucleophilic and can react with electrophiles. However, the steric bulk of the two benzyl groups significantly hinders its reactivity towards alkylating and acylating agents compared to less substituted amines.

Alkylation: Further alkylation to form a quaternary ammonium (B1175870) salt can occur with reactive alkylating agents, such as methyl iodide or benzyl bromide. This reaction is generally sluggish due to steric hindrance.

Acylation: Acylation of tertiary amines is not a typical reaction as they lack a proton on the nitrogen to be removed after the initial nucleophilic attack on the acylating agent. Therefore, this compound is not expected to readily undergo acylation at the nitrogen atom under standard conditions.

The removal of one or both benzyl groups from the dibenzylamino moiety is a crucial transformation, unmasking a secondary or primary amine, respectively. This deprotection allows for further functionalization at the nitrogen atom. Several methods are available for N-debenzylation, and the choice of method depends on the desired outcome (mono- vs. di-debenzylation) and the compatibility with other functional groups in the molecule, namely the oxetane and primary alcohol. ox.ac.uk

Catalytic Hydrogenolysis: This is a standard and often high-yielding method for debenzylation. It involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). ox.ac.uknacatsoc.org This method typically removes both benzyl groups to yield the primary amine. However, the conditions must be carefully controlled, as aggressive hydrogenolysis could potentially lead to the ring-opening of the oxetane.

Oxidative Debenzylation: Reagents like ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative cleavage of benzyl groups. These methods are often selective for mono-debenzylation. ox.ac.uk

Other Reagents: N-Iodosuccinimide (NIS) has been shown to be a mild and tunable reagent for the selective mono- or di-debenzylation of dibenzylamino alcohols. ox.ac.uk The outcome can be controlled by the stoichiometry of NIS and the presence or absence of water. ox.ac.uk Another approach involves reaction with diisopropyl azodicarboxylate (DIAD), which proceeds via an imine intermediate that is subsequently hydrolyzed. geocities.ws

Table 2: Common Debenzylation Methods for Dibenzylamines

Method Reagent(s) Typical Product Key Considerations
Catalytic Hydrogenolysis H₂, Pd/C Primary Amine Potential for oxetane ring-opening under harsh conditions. ox.ac.uk
Oxidative Cleavage Ceric Ammonium Nitrate (CAN) Secondary Amine (mono-debenzylation) Requires careful control of stoichiometry.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Secondary Amine (mono-debenzylation) Generally mild conditions.
Halogenation/Hydrolysis N-Iodosuccinimide (NIS) Tunable (mono- or di-debenzylation) Outcome depends on reaction conditions (e.g., presence of water). ox.ac.uk

This table summarizes common debenzylation strategies and their general applicability.

Amine-Directed Transformations

The tertiary amine in this compound, while sterically hindered by the two benzyl groups, can influence reactions at adjacent positions. Although less nucleophilic than primary or secondary amines, it can act as a directing group or participate in intramolecular reactions, particularly under conditions that favor the formation of a transient ammonium species.

One potential amine-directed transformation is the intramolecular ring-opening of the oxetane. Under acidic conditions, protonation of the oxetane oxygen is the first step. The resulting oxonium ion is highly electrophilic and susceptible to nucleophilic attack. The neighboring dibenzylamino group, despite its steric bulk, could act as an intramolecular nucleophile, leading to a ring-opened product. However, the strain of the resulting ring system would be a significant factor.

More plausibly, the amine can direct the regioselectivity of the oxetane ring-opening by external nucleophiles. Protonation of the amine would create a positively charged center that could electronically influence the site of nucleophilic attack on the oxetane ring.

In a different vein, if the dibenzylamino group were to be debenzylated to a primary or secondary amine, a wider range of amine-directed transformations would become accessible. For instance, a 3-amido-substituted oxetane can undergo intramolecular cyclization to form a 4-(hydroxymethyl)-oxazoline, a reaction catalyzed by Lewis acids like In(OTf)₃. nih.gov This highlights the potential for the nitrogen atom to participate in ring-forming reactions, a pathway that would be contingent on modification of the dibenzylamino group in the parent compound.

Reactions at the Primary Alcohol Moiety

The primary alcohol in this compound is a versatile handle for a variety of chemical transformations.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. Care must be taken to select reagents that are compatible with the amine and the oxetane ring.

For the selective oxidation to the corresponding aldehyde, [3-(dibenzylamino)oxetan-2-carbaldehyde], mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are effective for the oxidation of hydroxymethyl-substituted oxetanes. chemrxiv.org Swern oxidation or other sulfur trioxide-based oxidation protocols could also be employed under carefully controlled conditions.

Further oxidation to the carboxylic acid, [3-(dibenzylamino)oxetane-2-carboxylic acid], can be achieved using stronger oxidizing agents. However, strongly acidic or harsh oxidative conditions could lead to cleavage of the oxetane ring. An unanticipated cleavage of 2-azido-2-(hydroxymethyl)oxetanes to nitriles has been reported during attempts to oxidize the alcohol to a carboxylic acid with RuO₄, suggesting that the oxetane ring can be labile under certain oxidative conditions. acs.org

Transformation Product Typical Reagents Potential Side Reactions
Oxidation to Aldehyde[3-(Dibenzylamino)oxetan-2-yl]carbaldehydeDess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), Swern OxidationOveroxidation to carboxylic acid
Oxidation to Carboxylic Acid3-(Dibenzylamino)oxetane-2-carboxylic acidRuO₄, Jones reagentOxetane ring cleavage

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a potential route. masterorganicchemistry.com However, the acidic conditions required for Fischer esterification could also promote the ring-opening of the strained oxetane.

Milder, non-acidic esterification methods would be preferable. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine would effectively form the ester. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate the esterification with a carboxylic acid under neutral or mildly basic conditions.

Etherification to form, for example, a methyl or benzyl ether, can be accomplished under basic conditions using the Williamson ether synthesis. The alcohol would first be deprotonated with a strong base like sodium hydride (NaH) to form the alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide).

Reaction Reactant Reagents Product
EsterificationCarboxylic acidAcid catalyst (e.g., H₂SO₄)Ester
EsterificationAcyl chloride/anhydrideBase (e.g., pyridine, Et₃N)Ester
EsterificationCarboxylic acidCoupling agent (e.g., DCC, DMTMM)Ester
EtherificationAlkyl halideStrong base (e.g., NaH)Ether

The primary hydroxyl group can be replaced by a halogen, such as chlorine or bromine, through deoxyfunctionalization reactions. This converts the alcohol into a good leaving group, paving the way for subsequent nucleophilic substitution reactions.

Standard reagents for converting primary alcohols to alkyl halides can be employed. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄), is another effective method that proceeds under mild conditions.

Interplay of Functional Groups in this compound Reactivity

The reactivity of this compound is not simply the sum of its individual functional groups. The proximity of the amine, alcohol, and oxetane ring leads to a complex interplay that can influence reaction outcomes and present significant chemoselectivity challenges.

A primary challenge in the reactions of this compound is achieving selectivity between the nucleophilic amine and the alcohol. The tertiary amine, although sterically hindered, can still compete with the primary alcohol as a nucleophile in certain reactions, such as acylation. Selective esterification of an alcohol in the presence of an amine is inherently difficult due to the generally higher intrinsic nucleophilicity of the amine group. acs.org

Another significant challenge is maintaining the integrity of the oxetane ring. Due to its ring strain, the oxetane is susceptible to ring-opening under both acidic and some nucleophilic conditions. magtech.com.cnresearchgate.net For example, reactions that generate strong acids as byproducts, or require strongly acidic catalysts, could lead to a mixture of products resulting from both the desired functional group transformation and oxetane cleavage. The regioselectivity of such a ring-opening would be influenced by both steric and electronic factors.

The steric bulk of the dibenzylamino group can also pose a challenge, potentially hindering access of reagents to the adjacent primary alcohol. However, this steric hindrance could also be exploited to enhance selectivity in some cases, by directing reactions to less hindered sites or by preventing certain intramolecular side reactions.

Reactivity and Transformations of 3 Dibenzylamino Oxetan 2 Yl Methanol

Intramolecular Reaction Pathways

The intramolecular reactivity of [3-(Dibenzylamino)oxetan-2-yl]methanol is not extensively documented in the scientific literature. However, based on the principles of organic chemistry and known reactions of related compounds, several potential intramolecular reaction pathways can be postulated. These hypothetical pathways primarily involve the interaction of the nucleophilic dibenzylamino and hydroxyl groups with the electrophilic carbons of the strained oxetane (B1205548) ring.

The proximity of these functional groups can facilitate intramolecular cyclization or rearrangement reactions, particularly under thermal or catalytic conditions. The four-membered oxetane ring, while more stable than an epoxide, possesses significant ring strain (approximately 106 kJ/mol), which makes it susceptible to nucleophilic attack and subsequent ring-opening. researchgate.net

Neighboring Group Participation and Potential Ring-Opening Cyclizations

One plausible set of intramolecular reactions involves neighboring group participation (NGP) by either the tertiary amine or the primary alcohol. wikipedia.orglibretexts.org In such scenarios, the nitrogen of the dibenzylamino group or the oxygen of the hydroxymethyl group could act as an internal nucleophile, attacking one of the electrophilic carbons of the oxetane ring. This would lead to the formation of a bicyclic intermediate, which could then undergo further transformation.

Pathway A: N-Attack leading to a Piperazine (B1678402) Derivative

The nitrogen atom of the dibenzylamino group could attack the C-2 carbon of the oxetane ring in an intramolecular SN2-type reaction. This would lead to the cleavage of the C2-O bond of the oxetane and the formation of a six-membered piperazine ring. The resulting product would be a substituted piperazin-2-ol. The stereochemistry of the starting material would influence the stereochemical outcome of such a cyclization. The synthesis of piperazines through various cyclization strategies is a well-established area of organic synthesis. organic-chemistry.orgnih.gov

Pathway B: O-Attack leading to a Morpholine (B109124) Derivative

Alternatively, the oxygen atom of the hydroxymethyl group could attack the C-3 carbon of the oxetane ring. This intramolecular Williamson ether synthesis-type reaction would involve the deprotonation of the alcohol to form an alkoxide, which would then act as the nucleophile. masterorganicchemistry.com This pathway would result in the formation of a substituted morpholine derivative. The synthesis of morpholines from vicinal amino alcohols and their derivatives is a common strategy in heterocyclic chemistry. nih.govresearchgate.netresearchgate.net

The regioselectivity of the ring-opening (attack at C-2 vs. C-4 of the oxetane by the internal nucleophile) would be influenced by steric and electronic factors, as well as the reaction conditions (e.g., acidic or basic catalysis). Nucleophilic attack on unsymmetrical oxetanes can proceed at either of the carbon atoms adjacent to the ring oxygen. chemistrysteps.com

Illustrative Data for an Analogous Intramolecular Cyclization

While specific experimental data for the intramolecular reactions of this compound is not available, the following table provides representative data for the intramolecular cyclization of an N-Boc protected amino epoxide, which serves as an analogous transformation leading to a cyclic product. This highlights the kind of kinetic and yield data that would be relevant in studying the proposed pathways.

EntrySubstrateConditionsProductYield (%)
1N-Boc-2,3-epoxy-3-phenylpropyl-anilineTFE, reflux, 24h5-hydroxy-4-phenyl-1,3-oxazolidin-2-one85
2N-Boc-2,3-epoxybutyl-anilineTFE, reflux, 24h5-hydroxy-4-methyl-1,3-oxazolidin-2-one90

This table is illustrative and presents data for an analogous intramolecular N-Boc-epoxide cyclization. Data adapted from a study on the regioselectivity of such cyclizations. rsc.org

Potential for Rearrangement Reactions

In addition to cyclization via ring-opening, the possibility of intramolecular rearrangements exists, particularly under acidic conditions. Protonation of the oxetane oxygen would activate the ring towards nucleophilic attack and could also facilitate rearrangements. For instance, an α-iminol or α-ketol type rearrangement could be envisaged, although this would likely require prior oxidation or other transformations of the starting material. beilstein-journals.org A acs.orgnih.gov-sigmatropic rearrangement is another class of intramolecular reaction that has been observed in related N-benzyl hydroxylamine (B1172632) systems, though the structural requirements are different from the target molecule. rsc.org

Mechanistic Investigations of 3 Dibenzylamino Oxetan 2 Yl Methanol Transformations

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 2,3-disubstituted oxetanes like [3-(Dibenzylamino)oxetan-2-yl]methanol is a synthetic challenge due to the inherent strain of the four-membered ring. acs.org Mechanistic studies of analogous systems suggest that a common and effective pathway for the formation of the oxetane (B1205548) ring is through the ring expansion of a corresponding epoxide precursor. acs.orggoogle.com

A plausible synthetic pathway for this compound involves the reaction of a suitably substituted glycidol (B123203) derivative with dibenzylamine (B1670424) to form an amino alcohol, followed by an intramolecular cyclization. A more likely route, however, involves the expansion of an oxirane ring. For instance, the synthesis of the related compound N,N-dibenzyl-1-(oxetan-2-yl)methanamine has been achieved from (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine. google.com This transformation is typically mediated by a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a strong base like potassium tert-butoxide. acs.orggoogle.com

The elucidated mechanism for this ring expansion proceeds as follows:

Nucleophilic Attack: The sulfur ylide acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide ring.

Betaine (B1666868) Intermediate Formation: This attack results in the formation of a transient betaine intermediate.

Intramolecular Displacement: The intermediate then undergoes an intramolecular SN2 reaction. The negatively charged oxygen attacks the carbon bearing the sulfonium (B1226848) group, displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group.

Oxetane Ring Formation: This concerted ring-closure and displacement of DMSO results in the formation of the thermodynamically more stable four-membered oxetane ring.

This pathway is advantageous as it often proceeds with high stereospecificity, with the stereochemistry of the oxetane product being directly controlled by the stereochemistry of the starting epoxide.

Stereochemical Outcomes and Control in Reactions of this compound

The structure of this compound contains two adjacent stereogenic centers at the C2 and C3 positions of the oxetane ring. The control of the relative and absolute stereochemistry at these centers is a critical aspect of its synthesis and subsequent reactions.

Stereocontrol in Synthesis: As outlined in the synthetic pathway involving epoxide ring expansion, the stereochemistry of the final oxetane is dictated by the epoxide precursor. For example, starting with a chiral (2R)-epoxide would lead to a specific diastereomer of the this compound product. The nucleophilic attack of the ylide and subsequent intramolecular ring closure are stereospecific processes, ensuring the transfer of chirality from the starting material to the product.

Stereocontrol in Transformations: Reactions involving this compound are significantly influenced by the existing stereocenters.

Ring-Opening Reactions: The nucleophilic attack on the oxetane ring is subject to stereoelectronic effects and steric hindrance from the bulky dibenzylamino and hydroxymethyl groups. In a typical SN2-type ring-opening, the nucleophile will attack from the backside of the C-O bond, leading to an inversion of configuration at the attacked carbon center. The regioselectivity of the attack (at C2 or C4) will determine which stereocenter is inverted.

Reactions at Substituents: Transformations of the hydroxymethyl group (e.g., oxidation or esterification) or reactions involving the tertiary amine are unlikely to affect the stereocenters on the ring directly. However, the chiral environment provided by the ring can influence the stereochemical outcome of reactions at the side chain, a phenomenon known as substrate-controlled stereoselection. For instance, the reduction of a ketone formed by oxidizing the hydroxymethyl group could show a preference for one diastereomer due to the directing influence of the adjacent dibenzylamino group.

The table below summarizes the expected stereochemical outcomes for key transformations.

TransformationReagentsExpected Stereochemical Outcome
Oxetane Synthesis Epoxide + Sulfur YlideStereospecific; product stereochemistry determined by epoxide precursor.
Ring-Opening (SN2) Nu:⁻Inversion of configuration at the site of nucleophilic attack.
Hydroxymethyl Oxidation PCC, DMPNo change in ring stereochemistry.
Subsequent Carbonyl Reduction NaBH₄Potential for diastereoselectivity due to substrate control.

Kinetic Studies of Oxetane Ring-Opening Processes

The ring-opening of oxetanes is a key transformation driven by the release of ring strain (approximately 106 kJ/mol). researchgate.net The kinetics of this process are highly dependent on the reaction conditions (acidic, basic, or neutral) and the nature of the substituents on the oxetane ring. researchgate.net The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the oxetane and the nucleophile. libretexts.org

Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, making the ring significantly more susceptible to nucleophilic attack. This activation lowers the activation energy for ring-opening. The reaction can proceed via an SN2 or an SN1-like mechanism. For this compound, an SN1-like pathway involving a carbocation intermediate is less likely due to the instability of primary carbocations. The SN2 attack would be favored, with the nucleophile attacking either the C2 or C4 position. The large dibenzylamino group at C3 would sterically hinder attack at C2, suggesting that nucleophilic attack might preferentially occur at the less hindered C4 position.

Under Neutral or Basic Conditions: Without acid catalysis, the ring-opening requires a strong nucleophile and typically higher temperatures. The reaction proceeds via a classic SN2 mechanism. researchgate.net The rate of reaction is sensitive to the steric bulk around the electrophilic carbon atoms. The presence of the C2-hydroxymethyl and C3-dibenzylamino groups creates a sterically crowded environment, which is expected to slow the rate of nucleophilic attack compared to an unsubstituted oxetane.

The hypothetical relative rates for the ring-opening of this compound under various conditions are presented below, based on established principles of SN2 reaction kinetics. libretexts.org

ConditionNucleophileRelative RateControlling Factors
Acidic (H⁺) Cl⁻ (weak Nu)FastRing activation by protonation
Neutral I⁻ (strong Nu)ModerateNucleophile strength, steric hindrance
Neutral Cl⁻ (weak Nu)Very SlowLow ring reactivity, weak nucleophile
Basic (OH⁻) OH⁻ (strong Nu)SlowSteric hindrance outweighs nucleophile strength

Computational Analysis of Transition States and Intermediates

Computational chemistry, particularly density functional theory (DFT), provides profound insights into the mechanistic pathways of oxetane transformations by allowing for the characterization of transition states and intermediates that are difficult to observe experimentally. rsc.orgresearchgate.net

SN2 Ring-Opening Pathway: For the SN2 ring-opening of this compound, computational models would predict a concerted mechanism involving a single transition state. researchgate.net In this transition state, the nucleophile is partially bonded to the target carbon (C2 or C4), and the C-O bond of the oxetane ring is partially broken. The geometry around the electrophilic carbon atom would be trigonal bipyramidal. researchgate.net DFT calculations can determine the activation energy (energy barrier) for this process. The calculations would likely confirm that steric hindrance from the C2 and C3 substituents increases the energy of the transition state, thus decreasing the reaction rate compared to simpler oxetanes.

Acid-Catalyzed Ring-Opening: In an acid-catalyzed mechanism, the initial step is the protonation of the oxetane oxygen. Computational studies would model the structure of this protonated intermediate. The subsequent nucleophilic attack would proceed through a transition state with significant oxocarbenium ion character. DFT calculations on similar systems have shown that the transition state for acid-catalyzed ring-opening has a significantly lower energy barrier compared to the uncatalyzed reaction. rsc.org The analysis of the transition state structures would reveal an almost linear arrangement of the incoming nucleophile, the electrophilic carbon, and the departing oxygen atom (S···C···O angle >174°), which is characteristic of an SN2 process. researchgate.net

The table below presents typical computed energy barriers for different oxetane ring-opening scenarios found in the literature, which serve as a model for understanding the transformations of this compound.

Reaction PathwaySystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Cationic PolymerizationOxetaneB3LYP/6-31G(d,p)Low (not specified) rsc.orgrsc.org
Nucleophilic AttackK-thiocarboxylate + BEt₃BP86-D4/def2TZVP13.7 researchgate.net
Photochemical Cleavage (T₁)Substituted OxetanewB97X-D4/def2-QZVPPBarrierless acs.org

These computational models are essential for elucidating the nuanced electronic and steric effects that the dibenzylamino and hydroxymethyl substituents impart on the reactivity of the oxetane ring, allowing for a detailed understanding of the transition states and intermediates governing its chemical transformations.

Derivatization and Synthetic Utility of 3 Dibenzylamino Oxetan 2 Yl Methanol As a Building Block

Preparation of Functionalized Oxetane (B1205548) Derivatives

The inherent reactivity of the hydroxyl and amino functionalities in [3-(Dibenzylamino)oxetan-2-yl]methanol provides a fertile ground for a wide array of chemical transformations, enabling the synthesis of a diverse library of functionalized oxetane derivatives.

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening pathways to a host of subsequent reactions. For instance, the aldehyde can participate in Wittig-type reactions to introduce carbon-carbon double bonds, or serve as a substrate for reductive amination to introduce additional amino groups. The carboxylic acid derivative, on the other hand, can be converted into esters, amides, or other acid derivatives, allowing for the incorporation of a wide range of functional groups.

Furthermore, the secondary dibenzylamino group can be debenzylated to yield the corresponding primary or secondary amine. This deprotection step is crucial for further functionalization, such as acylation, alkylation, or sulfonylation, providing access to a broad spectrum of N-substituted oxetane derivatives. The resulting free amine can also be a key handle for the introduction of peptide linkages or for the construction of more complex heterocyclic systems.

A notable synthetic route towards a related scaffold involves the Strecker synthesis, which can be employed to produce 3-cyano-3-dibenzylamino oxetane. This nitrile-containing analogue serves as a valuable precursor to amino acids and other nitrogen-containing heterocycles, highlighting the synthetic potential embedded within this structural framework.

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundPCC, CH2Cl2[3-(Dibenzylamino)oxetan-2-yl]carbaldehydeWittig reactions, Reductive amination
This compoundJones Reagent[3-(Dibenzylamino)oxetan-2-yl]carboxylic acidEsterification, Amidation
This compoundH2, Pd/C[3-Aminooxetan-2-yl]methanolAcylation, Alkylation, Sulfonylation

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. The structural features of this compound and its derivatives make them attractive candidates for participation in various MCRs.

Upon conversion of the primary alcohol to an aldehyde, the resulting [3-(Dibenzylamino)oxetan-2-yl]carbaldehyde can serve as the carbonyl component in well-established MCRs such as the Ugi, Passerini, and Biginelli reactions. For example, in an Ugi four-component reaction, the oxetane aldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative bearing the oxetane moiety. This approach allows for the introduction of multiple points of diversity in a single step, rapidly generating a library of structurally diverse compounds.

Similarly, the debenzylated derivative, [3-aminooxetan-2-yl]methanol, can act as the amine component in these reactions. Its participation in a Passerini three-component reaction with a carboxylic acid and an isocyanide would yield α-acyloxy carboxamides incorporating the oxetane ring. The versatility of MCRs, combined with the unique structural and physicochemical properties of the oxetane ring, offers a powerful strategy for the discovery of novel chemical entities with potential applications in various fields.

Multicomponent ReactionOxetane-based ComponentOther ReactantsProduct Scaffold
Ugi Reaction[3-(Dibenzylamino)oxetan-2-yl]carbaldehydeAmine, Carboxylic Acid, Isocyanideα-Acetamido Carboxamide
Passerini Reaction[3-(Dibenzylamino)oxetan-2-yl]carbaldehydeCarboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Biginelli Reaction[3-(Dibenzylamino)oxetan-2-yl]carbaldehydeUrea, β-KetoesterDihydropyrimidinone

Role as a Chiral Intermediate in Asymmetric Synthesis

The stereochemistry of the oxetane ring in this compound presents an opportunity for its use as a chiral intermediate or auxiliary in asymmetric synthesis. The synthesis of enantiomerically pure oxetanes can be challenging, and the availability of chiral building blocks like this compound would be highly valuable.

While specific applications of this compound as a chiral auxiliary have not been extensively reported, its structural features suggest potential in this area. The chiral centers at the C2 and C3 positions of the oxetane ring could be used to direct the stereochemical outcome of reactions at remote functional groups. For instance, the hydroxyl or amino groups could be tethered to a prochiral substrate, and the inherent chirality of the oxetane scaffold could influence the facial selectivity of a subsequent bond-forming reaction.

Furthermore, the synthesis of enantiomerically enriched this compound itself would be a significant achievement. This could potentially be accomplished through asymmetric synthesis or by resolution of a racemic mixture. Once obtained in a stereochemically pure form, this compound would serve as a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The development of synthetic routes to access stereochemically defined derivatives of this oxetane is an active area of research.

Strategic Transformations for Complex Molecular Assembly

The unique structural and reactive properties of the oxetane ring in this compound can be strategically exploited in the assembly of more complex molecular architectures, including natural products and their analogues.

The strained four-membered ring of the oxetane is susceptible to ring-opening reactions under specific conditions, providing a pathway to functionalized 1,3-diols. This ring-opening can be initiated by nucleophiles or electrophiles and can proceed with a high degree of stereocontrol, depending on the reaction conditions and the substitution pattern of the oxetane. This strategy can be used to introduce specific stereochemical relationships in acyclic portions of a larger molecule.

Moreover, the oxetane ring can participate in cycloaddition reactions. For example, a [2+2] photocycloaddition between a derivative of this compound and an alkene could lead to the formation of a bicyclic system containing a cyclobutane (B1203170) ring fused to the oxetane. Such transformations can rapidly increase molecular complexity and provide access to novel and intricate scaffolds.

The dibenzylamino group can also play a strategic role in directing reactions or as a protecting group that can be removed at a later stage of a synthetic sequence. The combination of the reactive functionalities and the unique properties of the oxetane ring makes this compound a promising building block for the strategic and efficient synthesis of complex target molecules.

TransformationDescriptionResulting Structure
Ring-OpeningNucleophilic or electrophilic opening of the oxetane ring.Functionalized 1,3-diols with controlled stereochemistry.
CycloadditionParticipation of the oxetane in cycloaddition reactions (e.g., [2+2]).Fused or spirocyclic systems of increased complexity.
Directed SynthesisUse of the dibenzylamino group to direct the stereochemical outcome of reactions.Stereochemically defined products.

Computational and Theoretical Studies of 3 Dibenzylamino Oxetan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule like [3-(Dibenzylamino)oxetan-2-yl]methanol. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the distribution of electrons within the molecule, which dictates its chemical behavior.

A primary outcome of these calculations is the generation of an electron density map. This map would visualize regions of high and low electron density, identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, the oxygen and nitrogen atoms are expected to be regions of higher electron density due to their electronegativity, while the carbon atoms of the oxetane (B1205548) ring and the benzylic groups would have comparatively lower electron density.

Furthermore, quantum chemical calculations can determine key electronic properties, which are often presented in tabular format for clarity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValueUnit
Dipole Moment2.5Debye
Ionization Potential8.2eV
Electron Affinity-0.5eV

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from quantum chemical calculations.

Conformational Analysis of the Oxetane Ring and Side Chains

The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Computational methods like molecular mechanics and DFT can be used to perform a systematic search for low-energy conformers. The results of such an analysis would typically be presented as a potential energy surface, showing the energy of the molecule as a function of specific dihedral angles.

Table 2: Relative Energies of Hypothetical Stable Conformers of this compound

ConformerDihedral Angle (°)(C2-C3-N-C_benzyl)Relative Energy(kcal/mol)
1600.0
21801.5
3-602.8

Note: This data is for illustrative purposes only and represents a simplified conformational analysis.

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy and spatial distribution of these orbitals provide crucial information about where a molecule is likely to react.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. youtube.com

For this compound, the HOMO is expected to be localized on the nitrogen atom of the dibenzylamino group and potentially the oxygen of the methanol (B129727) group, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the aromatic rings of the benzyl (B1604629) groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Table 3: Frontier Molecular Orbital Energies (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and would be determined through quantum chemical calculations.

Investigation of Stereoelectronic Effects of the Oxetane Ring and Amine Group

Stereoelectronic effects arise from the interaction of electron orbitals due to the specific three-dimensional arrangement of atoms in a molecule. In this compound, the interplay between the oxetane ring and the amine group is of particular interest.

Similarly, the oxygen atom within the oxetane ring has lone pairs that can participate in stereoelectronic interactions with adjacent bonds. A detailed analysis of the Natural Bond Orbitals (NBOs) derived from quantum chemical calculations would be necessary to quantify these interactions and understand their impact on the molecule's structure and reactivity.

Analytical Strategies for Structural Elucidation of 3 Dibenzylamino Oxetan 2 Yl Methanol and Its Derivatives

Advanced Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. For [3-(Dibenzylamino)oxetan-2-yl]methanol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The benzylic protons of the dibenzylamino group are expected to appear as a characteristic singlet or a pair of doublets (if diastereotopic) in the range of 3.5-4.0 ppm. The protons on the oxetane (B1205548) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C2 position, being adjacent to the oxygen atom and the hydroxymethyl group, would likely resonate further downfield compared to the proton at C3. The methylene (B1212753) protons of the hydroxymethyl group would also be diastereotopic, appearing as a complex multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbons of the two benzyl (B1604629) groups would show characteristic signals in the aromatic region (120-140 ppm), with the benzylic carbons appearing around 50-60 ppm. The carbons of the oxetane ring are expected in the range of 60-80 ppm, with the C2 carbon being the most downfield due to the two adjacent oxygen atoms (from the ring and the methanol (B129727) group). The hydroxymethyl carbon would likely appear around 60-65 ppm.

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish the proton-proton coupling networks within the oxetane ring and between the hydroxymethyl protons and the C2 proton. HSQC would correlate each proton to its directly attached carbon. Finally, HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the dibenzylamino group, the oxetane ring, and the hydroxymethyl moiety.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxetane C2-H4.5 - 4.875 - 80
Oxetane C3-H3.8 - 4.260 - 65
Oxetane C4-H₂4.2 - 4.670 - 75
-CH₂OH3.5 - 3.860 - 65
-N(CH₂Ph)₂3.6 - 4.055 - 60
Aromatic C-H7.2 - 7.4127 - 130
Aromatic C (quaternary)-135 - 140

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS), likely using a soft ionization technique such as Electrospray Ionization (ESI), would be used to confirm its molecular formula, C₁₈H₂₁NO₂. The expected monoisotopic mass would be approximately 283.1572 g/mol .

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural insights. The molecule is expected to undergo characteristic fragmentation pathways. A primary fragmentation would likely be the loss of a benzyl group (C₇H₇, 91 Da) to form a stable benzylic cation. Another probable fragmentation pathway would involve the cleavage of the oxetane ring. The bond between C2 and C3 is likely to cleave, leading to fragments that are characteristic of the substituted oxetane structure. The loss of the hydroxymethyl group (-CH₂OH, 31 Da) is also a possible fragmentation route.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M+H]⁺C₁₈H₂₂NO₂⁺284.1645
[M-CH₂OH]⁺C₁₇H₁₈NO⁺252.1383
[M-C₇H₇]⁺C₁₁H₁₄NO₂⁺192.0968
[C₇H₇]⁺Benzyl cation91.0542

Note: The m/z values are for the protonated molecule and its fragments and are calculated based on monoisotopic masses.

Chiroptical Methods for Stereochemical Determination

The structure of this compound contains two stereocenters at the C2 and C3 positions of the oxetane ring. This means the compound can exist as four possible stereoisomers (two pairs of enantiomers). Determining the absolute stereochemistry of a single, isolated stereoisomer is a significant challenge that requires specialized techniques known as chiroptical methods.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the oxetane ring itself does not have a strong chromophore, the benzyl groups of the dibenzylamino substituent do. The spatial arrangement of these chromophores relative to the chiral centers of the oxetane ring would result in a characteristic CD spectrum. By comparing the experimentally obtained CD spectrum with theoretical spectra calculated using quantum chemical methods (like Time-Dependent Density Functional Theory, TD-DFT), it is possible to assign the absolute configuration of the stereoisomers.

The successful application of this method would depend on the ability to separate the different stereoisomers, for instance by chiral chromatography. Once a pure enantiomer is isolated, its CD spectrum can be recorded. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the atoms in the molecule, providing a powerful tool for stereochemical assignment. Without experimental separation and analysis, the stereochemistry remains ambiguous.

Q & A

Q. How does solvent choice impact the hydrogenolysis efficiency of this compound derivatives?

  • Methodological Answer : Solvent polarity and coordination ability significantly affect reaction outcomes (Table 1). Methanol promotes side reactions (e.g., oxetane ring opening to form benzamide 17), while dichloromethane (DCM) at 45°C yields the desired product 16.HCl (70% yield). THF and DCM at lower temperatures (<30°C) show no conversion . Table 1 : Hydrogenolysis of compound 15 in different solvents (10% Pd/C, 30°C)
SolventConversionMajor ProductYield
Methanol100%Side product 1720%
THF0%
DCM (45°C)100%16.HCl70%

Q. What strategies mitigate side-product formation during hydrogenolysis of dibenzylamino-containing intermediates?

  • Methodological Answer : Side products like 17 arise from competing hydrolysis or over-reduction. To suppress this:
  • Use acidic additives (e.g., HCl) to neutralize basic amines that poison Pd/C catalysts .
  • Optimize pressure (>4 bar) and temperature (>40°C) to favor selective debenzylation over ring opening .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Enantiomeric excess is enhanced via controlled reduction of ketone intermediates (e.g., using NaBH₄ in specific solvent systems). For example, reducing (S)-3-(dibenzylamino)butan-2-one (16) under optimized conditions yields the (S,S,S)-enantiomer with high selectivity . Chiral pool strategies starting from L-alanine also ensure stereochemical fidelity .

Q. What challenges arise in deprotecting benzyl groups from nitrogen in related intermediates?

  • Methodological Answer : Benzyl groups on nitrogen resist cleavage compared to oxygen-bound benzyl groups. Solutions include:
  • Extended hydrogenolysis durations (>24 hours) with excess Pd/C.
  • Acidic workup (e.g., HCl) to stabilize the free amine and prevent catalyst deactivation .

Q. How can fluorinated derivatives of this compound be synthesized?

  • Methodological Answer : Fluorine can be introduced via nucleophilic substitution or esterification. For example, ethyl 3-(dibenzylamino)-2,2-difluoropropanoate is synthesized by reacting the parent compound with fluorinating agents (e.g., DAST) or esterifying with fluoroalkyl halides .

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